molecular formula C8H3BrCl2F2O2 B6336731 6-Bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxane CAS No. 1435807-07-0

6-Bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxane

Cat. No.: B6336731
CAS No.: 1435807-07-0
M. Wt: 319.91 g/mol
InChI Key: DEVDQAXVEGUCIT-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxane is a complex organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzodioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxane typically involves multi-step organic reactions. One common method includes the bromination, chlorination, and fluorination of a benzodioxane precursor. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitutions on the benzodioxane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions may vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

6-Bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-Bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s halogen atoms can influence its reactivity and binding affinity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,3-difluorobenzaldehyde: This compound shares the bromine and fluorine substitutions but lacks the chlorine atoms and the benzodioxane ring.

    6-Bromo-2,3-difluorophenol: Similar in structure but contains a hydroxyl group instead of the benzodioxane ring.

Uniqueness

6-Bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxane is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzodioxane ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

IUPAC Name

6-bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2F2O2/c9-4-1-2-5-6(3-4)15-8(11,13)7(10,12)14-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVDQAXVEGUCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(C(O2)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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